BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide

Physicochemical profiling Medicinal chemistry Compound procurement

This N-cyclohexyl analog is the direct next-step procurement item for projects requiring a saturated, non-aromatic comparator in the 6-phenylpyridazine thioacetamide series. Its distinct conformational flexibility and steric bulk are crucial for KCC2 SAR and multi-target oncology studies, offering a strategic replacement for metabolically labile N-phenyl leads.

Molecular Formula C18H21N3OS
Molecular Weight 327.45
CAS No. 893988-29-9
Cat. No. B2813570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide
CAS893988-29-9
Molecular FormulaC18H21N3OS
Molecular Weight327.45
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21N3OS/c22-17(19-15-9-5-2-6-10-15)13-23-18-12-11-16(20-21-18)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22)
InChIKeyRUVKJHTWBVHVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS 893988-29-9): Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


N-Cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS 893988-29-9) is a synthetic small molecule built on a 6-phenylpyridazine core linked via a thioether bridge to an N-cyclohexyl acetamide moiety . With a molecular formula of C18H21N3OS and a molecular weight of 327.4 g·mol⁻¹ , the compound belongs to the aryl-thioacetamide class that has been explored for modulation of the neuronal K⁺-Cl⁻ cotransporter KCC2 (SLC12A5) [1] and as a scaffold for multi-target anticancer agents targeting telomerase, JAK1, STAT3, and TLR4 [2]. The N-cyclohexyl substitution distinguishes it from the more extensively characterized N-phenyl and N-heteroaryl analogs within this chemotype.

Why N-Cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS 893988-29-9) Cannot Be Replaced by Off-the-Shelf 6-Phenylpyridazine Thioacetamide Analogs


The 6-phenylpyridazine thioacetamide scaffold has been explored with diverse amide substituents—including N-phenyl, N-(4-methylfurazan-3-yl), and N-cyclohexyl variants—and each substitution pattern produces distinct pharmacological profiles that preclude simple interchange. The N-cyclohexyl group confers substantially greater conformational flexibility and steric bulk compared to planar N-phenyl analogs, which is expected to alter target binding poses, metabolic stability, and off-target selectivity . In the KCC2 cotransporter assay context, the N-(4-methylfurazan-3-yl) analog (BDBM37946) yielded an EC50 of 1,130 nM, yet the N-cyclohexyl variant has not been tested in the same system, meaning any extrapolation of potency is unreliable [1]. In the telomerase/JAK/STAT multitarget series, the N-phenyl lead compound 4l achieved 64.95% telomerase inhibition and 79% growth inhibition, but replacing the N-phenyl group with N-cyclohexyl would fundamentally alter the lipophilic and steric determinants of polypharmacology [2]. Consequently, procurement of the specific N-cyclohexyl analog is mandatory for projects requiring this precise substitution pattern; generic replacement with any other in-class analog risks biological irreproducibility.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS 893988-29-9) Against the Closest Analogs


Molecular Weight and Lipophilicity Baseline: N-Cyclohexyl vs. N-(4-Methylfurazan-3-yl) and N-Phenyl Analogs

The target compound (C18H21N3OS, MW 327.4 g·mol⁻¹) occupies a distinct physicochemical space compared to its closest characterized analogs. The N-(4-methylfurazan-3-yl) variant BDBM37946 (C16H14N4OS2, MW 342.44 g·mol⁻¹) contains an additional sulfur atom and a heteroaromatic oxadiazole ring, increasing both molecular weight (+15.0 g·mol⁻¹) and hydrogen-bond acceptor count [1]. The N-phenyl series (e.g., compound 4l, C24H20N4OS, MW ~412.5 g·mol⁻¹) bears a heavier, fully aromatic amide substituent that raises MW by approximately 85 g·mol⁻¹ relative to the target and reduces conformational degrees of freedom [2]. The N-cyclohexyl group provides an intermediate lipophilicity range (predicted XLogP ~3.6) that balances membrane permeability with aqueous solubility differently from either comparator class . These differences directly impact DMSO solubility, formulation compatibility, and cell permeability in assay settings, making the N-cyclohexyl variant non-interchangeable with N-aryl or N-heteroaryl analogs for any quantitative biological study.

Physicochemical profiling Medicinal chemistry Compound procurement

KCC2 Cotransporter Inhibition: Class-Level Evidence from the 6-Phenylpyridazine Thioacetamide Chemotype

The 6-phenylpyridazine thioacetamide scaffold has been validated as a KCC2 (SLC12A5) inhibitor chemotype through the Vanderbilt Screening Center HTS campaign (PubChem AID 1736). The closest structurally characterized analog, BDBM37946 (N-(4-methylfurazan-3-yl)-2-[(6-phenylpyridazin-3-yl)thio]acetamide), demonstrated a confirmatory dose-response EC50 of 1,130 nM against human KCC2 expressed in HEK cells [1]. This assay employed a fluorescence-based Tl⁺ flux readout in the presence of ouabain to isolate KCC2-mediated transport [2]. The target compound (N-cyclohexyl analog) has not been tested in this specific assay; however, the shared 6-phenylpyridazine-thioacetamide core suggests that KCC2 inhibitory activity is a class-level property modulated quantitatively by the amide substituent. The cyclohexyl group offers a distinct steric and conformational profile compared to the 4-methylfurazan ring, which is expected to shift the EC50 and potentially alter selectivity versus the closely related NKCC1 cotransporter—a critical off-target in this pharmacology [2].

Neuroscience Ion transport KCC2 pharmacology

Multi-Target Anticancer Scaffold Activity: N-Phenyl Lead Compound 4l vs. N-Cyclohexyl Structural Distinction

The 2024 medicinal chemistry campaign on N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives produced compound 4l, which achieved 64.95% telomerase inhibition and 79% growth inhibition against Solid Ehrlich Carcinoma cells [1]. In mechanistic follow-up, 4l inhibited JAK1 by 0.46-fold change (vs. pacritinib, 0.33-fold), inhibited STAT3 by 0.22-fold change (vs. sorafenib, 0.33-fold), and downregulated TLR4 protein expression by 0.81-fold change (vs. resatorvid, 0.29-fold) [1]. In vivo, 4l significantly reduced tumor size and mass in female mice bearing SEC xenografts [1]. The target compound differs from 4l exclusively at the amide substituent (N-cyclohexyl vs. N-(4-substituted phenyl)). This single-point modification is expected to alter the polypharmacology profile because the N-substituent directly contacts the solvent-exposed region of each target binding pocket, as indicated by molecular docking studies with 4l [1]. No direct head-to-head data exist for the N-cyclohexyl analog in these assays; its activity must be considered unknown until empirically tested.

Cancer therapeutics Telomerase inhibition JAK/STAT signaling

Conformational and Metabolic Stability Differentiation: N-Cyclohexyl vs. N-Phenyl Substitution

The replacement of an N-phenyl group with an N-cyclohexyl group produces a fundamental shift from a planar, π-conjugated amide environment to a saturated, chair-conformation cyclohexyl ring. This change eliminates the potential for CYP450-mediated aromatic hydroxylation at the amide N-substituent—a major metabolic soft spot for N-phenyl acetamides—and replaces it with alicyclic oxidation pathways that typically yield more predictable and less reactive metabolites [1]. The N-cyclohexyl group also removes the possibility of amide N-aryl conformational restriction, increasing the rotational freedom of the acetamide bond and potentially altering the entropic penalty of target binding. In the BDBM37946 comparator, the N-(4-methylfurazan) group introduces a heteroaromatic ring with distinct electronic properties and metabolic liability (oxadiazole ring opening) compared to cyclohexyl [2]. Although no direct microsomal stability data are publicly available for the target compound, the structural rationale for differential metabolism is well-established in medicinal chemistry [1], making the N-cyclohexyl analog the preferred procurement choice when metabolic soft-spot mitigation is a project goal.

Metabolic stability Conformational analysis Lead optimization

Priority Procurement Scenarios for N-Cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS 893988-29-9)


KCC2 Cotransporter SAR Expansion in Neuroscience Drug Discovery

Research groups investigating KCC2 as a therapeutic target for epilepsy, neuropathic pain, or GABAergic disinhibition require systematic SAR exploration of the amide substituent within the 6-phenylpyridazine thioacetamide series. The N-cyclohexyl analog provides a saturated, non-aromatic comparator to both the N-(4-methylfurazan) lead BDBM37946 (EC50 = 1,130 nM) and any N-aryl variants, enabling dissection of steric, electronic, and conformational contributions to KCC2 inhibition [1]. The compound is suitable for Tl⁺ flux-based counter-screening against NKCC1 to assess cotransporter selectivity [2].

Multi-Target Anticancer Lead Expansion from the N-Phenyl Telomerase/JAK/STAT Series

The 2024 N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series produced lead compound 4l with validated telomerase inhibition (64.95%), JAK1/STAT3/TLR4 modulation, and in vivo tumor reduction [3]. The N-cyclohexyl analog is the direct next-step procurement item for groups seeking to replace the metabolically labile N-phenyl group with a saturated cyclohexyl ring, aiming to maintain or improve polypharmacology while enhancing metabolic stability and pharmacokinetic properties for in vivo oncology studies.

Chemical Biology Tool Compound for KCC2-Dependent Chloride Flux Studies

Neuroscience laboratories studying activity-dependent chloride homeostasis in neuronal cultures require KCC2 inhibitor tool compounds with well-defined structures. While the canonical probe CID 25067404 (ML077) is available, the 6-phenylpyridazine thioacetamide chemotype offers an alternative scaffold for orthogonal pharmacological validation [2]. The N-cyclohexyl analog provides a structurally distinct entry point into this chemotype, useful for confirming that observed effects are scaffold-independent and target-specific.

Metabolic Stability-Driven Lead Optimization Programs

Medicinal chemistry teams facing rapid in vitro clearance of N-phenyl acetamide leads can procure the N-cyclohexyl analog as a strategic replacement candidate. The saturated cyclohexyl ring eliminates the primary site of aromatic hydroxylation and is expected to shift metabolism toward alicyclic oxidation, which is generally slower and yields less reactive intermediates [4]. This makes the compound a valuable probe for establishing whether the N-substituent is the dominant clearance determinant in the series.

Quote Request

Request a Quote for N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.